molecular formula C7H8BrN3O2 B3045741 Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate CAS No. 1131-22-2

Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate

Cat. No.: B3045741
CAS No.: 1131-22-2
M. Wt: 246.06
InChI Key: GXNWVJBKCSDFIL-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H8BrN3O2 This compound is characterized by a pyrazine ring substituted with amino, bromo, and methyl groups, as well as a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate typically involves the bromination of a pyrazine derivative followed by esterification and amination reactions. One common method includes the bromination of 5-methylpyrazine-2-carboxylic acid, followed by esterification with methanol to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common purification techniques employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or alkoxides in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

  • Substituted pyrazines
  • Nitro derivatives
  • Amines
  • Carboxylic acids

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromo groups allows for hydrogen bonding and halogen bonding interactions, respectively, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • Methyl 3-amino-6-bromopyrazine-2-carboxylate
  • 5-Methyl-2-pyrazinecarboxylic acid
  • Pyrrolopyrazine derivatives

Comparison: Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate is unique due to the simultaneous presence of amino, bromo, and methyl groups on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for further functionalization and exploration in various fields .

Properties

IUPAC Name

methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-3-5(8)11-4(6(9)10-3)7(12)13-2/h1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNWVJBKCSDFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)N)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163865
Record name 2-Pyrazinecarboxylic acid, 3-amino-6-bromo-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-22-2
Record name 2-Pyrazinecarboxylic acid, 3-amino-6-bromo-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazinecarboxylic acid, 3-amino-6-bromo-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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